molecular formula C15H13NO B14127639 N-Benzoyl-2-phenylaziridine

N-Benzoyl-2-phenylaziridine

Cat. No.: B14127639
M. Wt: 223.27 g/mol
InChI Key: TZBCQZDVMUNWPG-UHFFFAOYSA-N
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Description

N-Benzoyl-2-phenylaziridine is a compound belonging to the aziridine family, which are three-membered nitrogen-containing heterocycles Aziridines are known for their strained ring structure, which makes them highly reactive and useful in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzoyl-2-phenylaziridine can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with 2-phenylaziridine in the presence of a base such as triethylamine. The reaction typically takes place at room temperature and yields this compound as the primary product.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-2-phenylaziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxaziridines.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, leading to the formation of substituted aziridines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with this compound under mild conditions.

Major Products Formed

The major products formed from these reactions include oxaziridines, amines, and various substituted aziridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Benzoyl-2-phenylaziridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Benzoyl-2-phenylaziridine involves its highly strained ring structure, which makes it reactive towards various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The specific molecular targets and pathways involved depend on the nature of the reaction and the interacting species.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2,2-dimethylaziridine: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    cis-2-Benzoyl-3-phenylaziridine: Another aziridine derivative with distinct chemical properties and reactivity patterns.

    N-Benzoyl-2-methylaziridine:

Uniqueness

N-Benzoyl-2-phenylaziridine stands out due to its specific benzoyl and phenyl substituents, which confer unique reactivity and stability compared to other aziridine derivatives

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

phenyl-(2-phenylaziridin-1-yl)methanone

InChI

InChI=1S/C15H13NO/c17-15(13-9-5-2-6-10-13)16-11-14(16)12-7-3-1-4-8-12/h1-10,14H,11H2

InChI Key

TZBCQZDVMUNWPG-UHFFFAOYSA-N

Canonical SMILES

C1C(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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